Cas no 92437-43-9 (2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid)
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid
- 1-(2-Acetoxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid
- 1H-Benzimidazole-5-carboxylicacid, 2-methyl-1-phenyl-
- 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid
- 2-methyl-1-phenylbenzimidazole-5-carboxylic acid
- 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (ACI)
- 5-Benzimidazolecarboxylic acid, 2-methyl-1-phenyl- (7CI)
- 2-Methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid
- 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carboxylicacid
- EN300-04968
- J-509911
- EU-0033728
- SCHEMBL120600
- SR-01000391517-1
- DTXSID00347306
- Cambridge id 5119833
- 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid
- Oprea1_504034
- Z56899018
- SR-01000391517
- CS-0208382
- AKOS000732762
- 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid #
- Oprea1_776069
- Enamine_005236
- BS-14105
- 92437-43-9
- BBL000189
- HMS1408N22
- DB-079304
- 2-Methyl-1-phenyl-benzimidazole-5-carboxylic acid
- MLS000120505
- MFCD00218479
- F76845
- 1-phenyl-2-methylbenzimidazole-5-carboxylic acid
- HMS2249F04
- AB04917
- CBDivE_012800
- STK396330
- IDI1_007823
- SMR000097370
- CHEMBL1572106
- 2-methyl-1-phenyl-1,3-benzodiazole-5-carboxylic acid
- Benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl-
- 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid
-
- MDL: MFCD00218479
- Inchi: 1S/C15H12N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)
- InChI Key: HLIJMHKQYSUDOJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2N=C(C)N(C2=CC=1)C1C=CC=CC=1)O
Computed Properties
- Exact Mass: 252.09
- Monoisotopic Mass: 252.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1A^2
- XLogP3: 3
Experimental Properties
- Boiling Point: 503°C at 760 mmHg
- Flash Point: 258°C
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007870-500mg |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid |
92437-43-9 | 500mg |
1217CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 007870-1g |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid |
92437-43-9 | 1g |
1932CNY | 2021-05-07 | ||
| Fluorochem | 028679-250mg |
2-Methyl-1-phenyl-1 H -benzoimidazole-5-carboxylic acid |
92437-43-9 | 95% | 250mg |
£81.00 | 2022-03-01 | |
| Fluorochem | 028679-5g |
2-Methyl-1-phenyl-1 H -benzoimidazole-5-carboxylic acid |
92437-43-9 | 95% | 5g |
£641.00 | 2022-03-01 | |
| Chemenu | CM155469-5g |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid |
92437-43-9 | 95% | 5g |
$441 | 2021-06-08 | |
| Alichem | A069002606-5g |
2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid |
92437-43-9 | 95% | 5g |
$472.00 | 2023-08-31 | |
| TRC | M339185-50mg |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid |
92437-43-9 | 50mg |
$ 64.00 | 2023-04-15 | ||
| TRC | M339185-100mg |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid |
92437-43-9 | 100mg |
$ 81.00 | 2023-04-15 | ||
| TRC | M339185-500mg |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid |
92437-43-9 | 500mg |
$ 259.00 | 2023-04-15 | ||
| Chemenu | CM155469-5g |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid |
92437-43-9 | 95% | 5g |
$*** | 2023-05-29 |
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid Suppliers
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 92437-43-9): An Overview of a Versatile Compound in Medicinal Chemistry
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 92437-43-9) is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoimidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of a methyl group and a phenyl substituent on the benzoimidazole ring imparts additional stability and functional versatility, making it a valuable candidate for drug development.
The structure of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid is characterized by a central benzoimidazole core with a carboxylic acid group at the 5-position. The methyl and phenyl substituents enhance its solubility and bioavailability, which are crucial factors in drug design. The carboxylic acid group can participate in various chemical reactions, such as esterification and amidation, allowing for the synthesis of derivatives with tailored pharmacological properties.
Recent research has highlighted the potential of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid in various therapeutic areas. For instance, studies have shown that this compound exhibits potent antifungal activity against several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disruption of fungal cell wall integrity, leading to cell death. This makes it a promising candidate for the development of new antifungal agents, particularly in light of the increasing prevalence of drug-resistant fungal infections.
In addition to its antifungal properties, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid has been investigated for its anticancer potential. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying its anticancer activity is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
The pharmacokinetic properties of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid have also been studied extensively. It has been found to exhibit good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its potential use as an oral medication. Additionally, the compound shows low toxicity in animal models, further supporting its safety profile for clinical applications.
One of the key challenges in the development of new drugs is ensuring their selectivity and minimizing off-target effects. In this regard, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid has shown promising selectivity towards its target cells while sparing normal cells. This selectivity is attributed to its unique structural features and the ability to interact specifically with target proteins or enzymes involved in disease pathways.
Furthermore, the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep processes involving condensation reactions and cyclization steps. These advancements in synthesis have made it possible to produce large quantities of the compound for preclinical and clinical testing.
The future prospects for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various conditions, including fungal infections and cancer. Preliminary results from these trials have been encouraging, suggesting that this compound may offer significant therapeutic benefits over existing treatments.
In conclusion, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 92437-43-9) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique structure, favorable pharmacological properties, and promising preclinical data make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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